molecular formula C6H7BrN2O4S2 B13549564 2-Bromobenzene-1,4-disulfonamide CAS No. 1094671-89-2

2-Bromobenzene-1,4-disulfonamide

Cat. No.: B13549564
CAS No.: 1094671-89-2
M. Wt: 315.2 g/mol
InChI Key: MTQRLTAFULNGCJ-UHFFFAOYSA-N
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Description

2-Bromobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H7BrN2O4S2 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromine atom and two sulfonamide groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzene-1,4-disulfonamide typically involves the bromination of benzene followed by sulfonation and subsequent amide formation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Bromobenzene-1,4-disulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of oxidative phosphorylation (OXPHOS) in cancer cells . The compound inhibits complex I function and adenosine triphosphate (ATP) production, leading to cytotoxicity in cancer cells that rely on aerobic metabolism.

Comparison with Similar Compounds

2-Bromobenzene-1,4-disulfonamide can be compared with other similar compounds such as:

    Benzene-1,4-disulfonamide: Lacks the bromine atom and has different chemical properties and reactivity.

    2-Chlorobenzene-1,4-disulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Iodobenzene-1,4-disulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

1094671-89-2

Molecular Formula

C6H7BrN2O4S2

Molecular Weight

315.2 g/mol

IUPAC Name

2-bromobenzene-1,4-disulfonamide

InChI

InChI=1S/C6H7BrN2O4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13)

InChI Key

MTQRLTAFULNGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)S(=O)(=O)N

Origin of Product

United States

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